

# **Application Notes and Protocols: Etrumadenant and Zimberelimab Combination Therapy**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

This document provides detailed application notes and protocols for the combination therapy of **etrumadenant** and zimberelimab. **Etrumadenant** (AB928) is an investigational small molecule that dually antagonizes the A2a and A2b adenosine receptors, thereby blocking adenosine-mediated immunosuppression within the tumor microenvironment.[1][2][3] Zimberelimab (AB122) is a fully human monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, an established immune checkpoint, to restore anti-tumor T-cell activity.[4][5][6] [7] The combination of these two agents represents a promising strategy to enhance anti-cancer immunity through complementary mechanisms of action.

### **Mechanism of Action**

The combination of **etrumadenant** and zimberelimab targets two distinct immunosuppressive pathways in the tumor microenvironment.

• Etrumadenant: In the tumor microenvironment, high levels of adenosine, produced from the hydrolysis of ATP by ecto-enzymes CD39 and CD73, bind to A2a and A2b receptors on various immune cells, including T cells, NK cells, and myeloid cells.[1][8] This interaction leads to the suppression of their anti-tumor functions.[1] Etrumadenant, by blocking both A2a and A2b receptors, prevents adenosine-mediated immunosuppression and helps to restore the activation and proliferation of these immune cells.[1][2]



• Zimberelimab: Cancer cells can evade immune surveillance by expressing PD-L1 and PD-L2, ligands for the PD-1 receptor on T cells.[4] The binding of PD-L1/L2 to PD-1 triggers an inhibitory signal that dampens T-cell activity.[4][6] Zimberelimab, an anti-PD-1 antibody, blocks this interaction, thereby "releasing the brakes" on T cells and enabling them to recognize and attack cancer cells.[4][5]

The concurrent administration of **etrumadenant** and zimberelimab is hypothesized to have a synergistic effect by not only reactivating T cells via PD-1 blockade but also by mitigating the broader immunosuppressive effects of adenosine on a range of immune cells within the tumor microenvironment.

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Combined action of **etrumadenant** and zimberelimab.

## **Clinical Data Summary**



The combination of **etrumadenant** and zimberelimab, often in conjunction with other therapies, has been evaluated in several clinical trials. The ARC-9 study (NCT04660812) provides significant data on this combination in metastatic colorectal cancer (mCRC).[9][10]

| ARC-9 Trial: Cohort B Efficacy Data (3rd-line mCRC)  Etrumadenant + |                                                            |                       |                          |         |  |
|---------------------------------------------------------------------|------------------------------------------------------------|-----------------------|--------------------------|---------|--|
| Endpoint                                                            | Zimberelimab<br>+ FOLFOX +<br>Bevacizumab<br>(EZFB) (n=75) | Regorafenib<br>(n=37) | Hazard Ratio<br>(95% CI) | p-value |  |
| Median Overall<br>Survival (OS)                                     | 19.7 months                                                | 9.5 months            | 0.37 (0.22-0.63)         | 0.0003  |  |
| Median<br>Progression-Free<br>Survival (PFS)                        | 6.2 months                                                 | 2.1 months            | 0.27 (0.17-0.43)         | <0.0001 |  |
| Confirmed Objective Response Rate (ORR)                             | 17.3%                                                      | 2.7%                  | N/A                      | N/A     |  |

Data from the ARC-9 Phase 1b/2 study as of the data cut-off on November 13, 2023, with a median follow-up of 20.4 months.[11]

**ARC-9 Trial: Cohort B Safety Data (3rd-line mCRC)** 



| Adverse Event                                                                           | Etrumadenant +<br>Zimberelimab + FOLFOX +<br>Bevacizumab (EZFB) | Regorafenib |
|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------|-------------|
| Treatment-Emergent Adverse Events (TEAEs) Leading to Discontinuation of All Study Drugs | 5%                                                              | 17%         |
| Grade ≥3 TEAEs Attributed to Etrumadenant or Zimberelimab                               | 23.0%                                                           | N/A         |
| Grade ≥3 TEAEs Attributed to Regorafenib                                                | N/A                                                             | 25.7%       |

The safety profile of the EZFB regimen was consistent with the known profiles of the individual agents, with no unexpected toxicities observed.[9][11]

### **ARC-7 Trial: Efficacy Data in PD-L1-high NSCLC**

The ARC-7 trial (NCT04262856) evaluated zimberelimab monotherapy versus combination with an anti-TIGIT antibody (domvanalimab) with or without **etrumadenant** in first-line, metastatic, PD-L1-high non-small cell lung cancer (NSCLC).[12]

| Treatment Arm                                    | Overall Response Rate (ORR) | Median Progression-Free<br>Survival (PFS) |
|--------------------------------------------------|-----------------------------|-------------------------------------------|
| Zimberelimab (Z)                                 | 27%                         | 5.4 months                                |
| Domvanalimab +<br>Zimberelimab (DZ)              | 41%                         | 12.0 months                               |
| Etrumadenant + Domvanalimab + Zimberelimab (EDZ) | 40%                         | 10.9 months                               |

Interim analysis results as of August 31, 2022, with a median follow-up of 11.8 months.[12]



ARC-7 Trial: Safety Data in PD-L1-high NSCLC

| Treatment Arm                                    | Grade ≥3 Treatment-Emergent Adverse<br>Events (TEAEs) |
|--------------------------------------------------|-------------------------------------------------------|
| Zimberelimab (Z)                                 | 58%                                                   |
| Domvanalimab + Zimberelimab (DZ)                 | 47%                                                   |
| Etrumadenant + Domvanalimab + Zimberelimab (EDZ) | 52%                                                   |

The addition of **etrumadenant** and domvanalimab to zimberelimab was well-tolerated, with safety profiles similar to zimberelimab monotherapy.[12]

## **Experimental Protocols**

The following are generalized protocols based on methodologies employed in clinical trials investigating **etrumadenant** and zimberelimab combination therapy. These should be adapted for specific research needs and conducted in accordance with all applicable regulations and institutional guidelines.

# Patient Selection Protocol (Based on ARC-9 and similar trials)

- Inclusion Criteria:
  - Histologically confirmed metastatic cancer (e.g., colorectal, non-small cell lung).[10][13]
  - Age ≥ 18 years.[10][13]
  - ECOG performance status of 0 or 1.[10][13]
  - At least one measurable lesion per RECIST v1.1.[10][13]
  - Adequate hematologic and organ function.[10][14]
  - Life expectancy of at least 3 months.[10][14]



- For some trials, specific biomarker status may be required (e.g., PD-L1 expression ≥ 50% for ARC-7).[12]
- Exclusion Criteria:
  - Prior treatment with an anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibody (unless specified by the protocol).[14]
  - History of other malignancies, with some exceptions.[15]
  - Active brain metastases or leptomeningeal disease.[14]
  - Active autoimmune disease requiring systemic treatment.
  - Use of live vaccines within 28 days of the first dose of trial treatment.[15]

### **Treatment Administration Protocol**

- Etrumadenant:
  - Administered orally, typically once daily (QD).[16]
  - Common dosage in clinical trials has been 150 mg.[16]
  - Should be taken at approximately the same time each day.
- Zimberelimab:
  - Administered as an intravenous (IV) infusion.[16]
  - A common dosing schedule is 240 mg every 2 weeks (Q2W) or 360 mg every 3 weeks
     (Q3W).[12][16]
  - The infusion is typically administered over 30 to 60 minutes.
  - Pre-medication is generally not required but may be administered at the discretion of the investigator.
- Combination Regimen:



- On days of zimberelimab administration, etrumadenant can be taken before or after the infusion.
- Treatment cycles are typically 2 or 3 weeks in length, depending on the zimberelimab dosing schedule.[12][17]
- o Continue treatment until disease progression or unacceptable toxicity.

### **Experimental Workflow Diagram**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. arcusbio.com [arcusbio.com]
- 2. Facebook [cancer.gov]
- 3. Arcus Biosciences Arcus Biosciences Presents Updated Data for Etrumadenant in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]
- 4. What is the mechanism of Zimberelimab? [synapse.patsnap.com]
- 5. What is Zimberelimab used for? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. arcusbio.com [arcusbio.com]
- 9. gilead.com [gilead.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Gilead and Arcus: Etrumadenant Plus Zimberelimab Cuts Death Risk in Third-line Metastatic Colorectal Cancer [synapse.patsnap.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Facebook [cancer.gov]
- 14. onclive.com [onclive.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. arcusbio.com [arcusbio.com]
- 17. Facebook [cancer.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Etrumadenant and Zimberelimab Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605078#etrumadenant-and-zimberelimab-anti-pd-1-combination-therapy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com